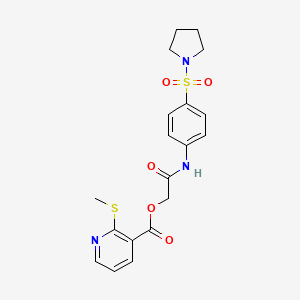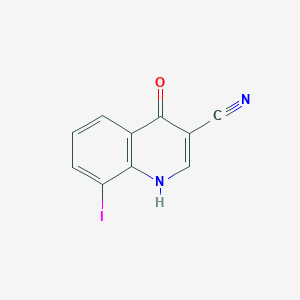
4-Hydroxy-8-iodoquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-8-iodoquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a hydroxyl group at the 4th position, an iodine atom at the 8th position, and a carbonitrile group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-iodoquinoline-3-carbonitrile typically involves the iodination of 4-hydroxyquinoline-3-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-8-iodoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-8-iodoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-iodoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial, antifungal, or anticancer effects depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carbonitrile: Lacks the iodine atom, which may result in different biological activities.
8-Iodoquinoline-3-carbonitrile: Lacks the hydroxyl group, affecting its reactivity and applications.
4-Hydroxy-2-quinolones: Similar structure but different substitution pattern, leading to varied chemical and biological properties.
Uniqueness
4-Hydroxy-8-iodoquinoline-3-carbonitrile is unique due to the presence of both the hydroxyl and iodine groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H5IN2O |
|---|---|
Molecular Weight |
296.06 g/mol |
IUPAC Name |
8-iodo-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5IN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14) |
InChI Key |
RPWRWEXNTQSYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC=C(C2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B13362802.png)
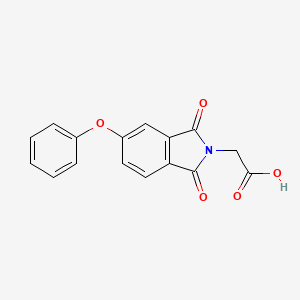
![[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B13362808.png)
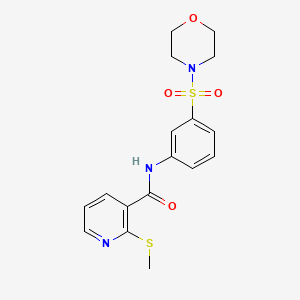
![(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B13362825.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362849.png)

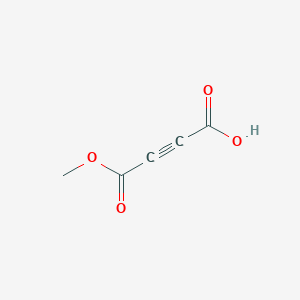
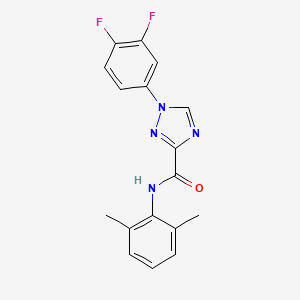
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)
![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)
![5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole](/img/structure/B13362892.png)
